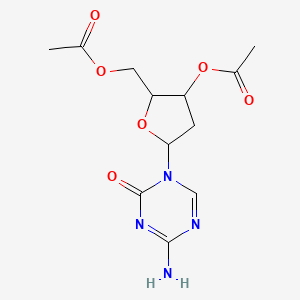

Decitabine Diacetate

Description

Properties

Molecular Formula |

C12H16N4O6 |

|---|---|

Molecular Weight |

312.28 g/mol |

IUPAC Name |

[3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C12H16N4O6/c1-6(17)20-4-9-8(21-7(2)18)3-10(22-9)16-5-14-11(13)15-12(16)19/h5,8-10H,3-4H2,1-2H3,(H2,13,15,19) |

InChI Key |

GZJUWGDKJKLXMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Glycosylation of 5-Azacytosine Derivatives

- Starting Material: 5-azacytosine or its trimethylsilyl derivatives.

- Protecting Groups: The sugar moiety (2-deoxy-D-ribose) is protected at the 3' and 5' hydroxyl groups, commonly with isobutyryl or toluoyl groups.

- Glycosylation Conditions:

- Reaction of silylated 5-azacytosine with 1-chloro-2-deoxy-3,5-di-O-protected-D-ribofuranose under Lewis acid catalysis (e.g., aluminum chloride, boron trifluoride, zinc chloride, or titanium tetrachloride).

- Temperature is controlled between -10°C to 20°C, preferably 0 to 10°C, to optimize yield and selectivity.

- Isomer Formation: The glycosylation yields a mixture of α and β anomers, with the β-isomer being the pharmacologically active form.

Isomer Separation

- The α/β isomer mixture is subjected to fractional recrystallization using organic solvents such as acetonitrile or ethyl acetate.

- The β-isomer is selectively crystallized and isolated with purity exceeding 95%, providing a good foundation for subsequent deprotection.

Deprotection to Obtain Decitabine

- The β-isomer undergoes deprotection to remove acyl protecting groups.

- Commonly, deprotection is performed using saturated alcoholic ammonia solutions at 0°C over 18-20 hours.

- This method avoids rapid base-induced degradation and improves yield compared to sodium methoxide/methanol deprotection.

- The final product is purified by recrystallization in dehydrated alcohols to obtain high-purity decitabine.

Preparation of this compound

- This compound is prepared by acetylation of decitabine.

- The acetylation typically involves reacting decitabine with acetic anhydride in the presence of a base such as pyridine.

- Reaction conditions are optimized to selectively acetylate the 3' and 5' hydroxyl groups without affecting the nucleobase.

- The product is purified by crystallization or chromatography to achieve pharmaceutical-grade purity.

Detailed Stepwise Preparation Method (Based on Patent CN101497639B and WO2010129211A2)

| Step | Description | Reagents/Conditions | Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | Methylation of 2-deoxy-D-ribose | Methanol + HCl | Produces 1-methoxy-2-deoxy-D-ribofuranose | High yield |

| 2 | Acylation of sugar hydroxyls | Butyltriphenylphosphonium chloride in pyridine | Protects 3' and 5' hydroxyls with isobutyryl/toluoyl groups | High yield |

| 3 | Silylation of 5-azacytosine | Hexamethyldisilazane reflux | Produces bis-silylated 5-azacytosine | Essential for glycosylation |

| 4 | Glycosylation | Silylated base + protected sugar chloride + Lewis acid (AlCl3 preferred) | Temperature 0-10°C, solvent acetonitrile | Mixture of α/β isomers (~64% yield) |

| 5 | Isomer separation | Recrystallization in acetonitrile or ethyl acetate | Isolates β-isomer with >95% purity | Purity critical for drug efficacy |

| 6 | Deprotection | Saturated alcoholic ammonia at 0°C for 18-20h | Removes protecting groups gently | Higher yield than sodium methoxide method |

| 7 | Acetylation (for diacetate) | Acetic anhydride + pyridine | Selective 3',5'-diacetylation | Purified by crystallization |

Research Findings and Optimization Insights

- Lewis Acid Catalysis: Aluminum chloride is preferred for glycosylation due to better yield and selectivity compared to other Lewis acids.

- Temperature Control: Lower temperatures (0-10°C) during glycosylation reduce side reactions and improve β-isomer formation.

- Isomer Separation: Direct recrystallization of the α/β mixture is more efficient than chromatographic separation, facilitating scale-up.

- Deprotection Strategy: Use of saturated alcoholic ammonia solution at low temperature prolongs reaction time but significantly improves yield and purity by minimizing degradation.

- Acetylation: Controlled acetylation conditions prevent over-acetylation and preserve the nucleobase integrity.

Summary Table of Key Parameters in this compound Preparation

| Parameter | Optimal Condition | Remarks |

|---|---|---|

| Glycosylation catalyst | Aluminum chloride (AlCl3) | High selectivity for β-isomer |

| Glycosylation temperature | 0 to 10°C | Minimizes side products |

| Solvent for glycosylation | Acetonitrile | Good solubility and crystallization properties |

| Isomer separation solvent | Acetonitrile or ethyl acetate | Efficient β-isomer isolation |

| Deprotection reagent | Saturated alcoholic ammonia | Gentle, high-yield deprotection |

| Acetylation reagent | Acetic anhydride + pyridine | Selective hydroxyl acetylation |

| Final purity (decitabine) | >98% (UV 254 nm) | Meets pharmaceutical standards |

Chemical Reactions Analysis

Structural Analysis

Decitabine consists of a 5-azacytosine base paired with a 2′-deoxyribose sugar. The triazine ring structure is chemically unstable under physiological conditions (pH 7.4, 37°C), making it prone to hydrolytic decomposition . Its chemical formula is C₈H₁₂N₄O₄, with a molecular weight of 228.2053 g/mol .

Decomposition Pathways

Decitabine undergoes multiple chemical transformations under physiological conditions, primarily involving:

Mechanistic Insights

-

Hydrolytic opening : The triazine ring undergoes nucleophilic attack by water, leading to ring cleavage and the formation of formic acid and urea derivatives .

-

Deformylation : Loss of the formyl group generates reactive intermediates, contributing to the formation of mutagenic byproducts .

-

pH-dependent stability : Acidic conditions accelerate glycosidic bond cleavage, while alkaline conditions destabilize the 5-azacytosine ring .

Stability and Reaction Conditions

Decitabine’s stability is highly pH- and temperature-dependent:

-

Physiological pH (7.4) : Rapid decomposition occurs at 37°C, with a half-life of ~25 minutes .

-

Storage conditions :

Analytical Methods

Key techniques for studying Decitabine’s chemical reactions include:

Pharmacological Implications

Decomposition products may influence toxicity and efficacy:

Scientific Research Applications

Pharmacological Mechanism

Decitabine Diacetate functions as a DNA methyltransferase inhibitor , which leads to hypomethylation of DNA. This process reactivates silenced tumor suppressor genes and alters gene expression profiles, promoting apoptosis in malignant cells. The compound is specifically designed to enhance the pharmacokinetic properties of decitabine, potentially improving its therapeutic index and reducing toxicity.

Treatment of Myelodysplastic Syndromes (MDS)

This compound has shown significant efficacy in treating MDS. A randomized clinical trial demonstrated that patients receiving decitabine had a higher overall response rate compared to those receiving supportive care. Specifically, the study reported a 17% overall response rate , with 9% achieving complete responses . Patients treated with decitabine also experienced longer time to progression to AML compared to supportive care alone .

Table 1: Clinical Efficacy of Decitabine in MDS

| Study Reference | Overall Response Rate (%) | Complete Response Rate (%) | Median Time to AML Progression (months) |

|---|---|---|---|

| Kantarjian et al. (2006) | 17 | 9 | 12.1 vs. 7.8 (supportive care) |

| Aetna Policy Bulletin | 23 | Not specified | Not specified |

Treatment of Acute Myeloid Leukemia (AML)

This compound is also being explored for its potential in treating AML, particularly in patients who have relapsed or are resistant to other therapies. Studies indicate that decitabine can induce significant responses even after failure on azacitidine, another hypomethylating agent . The incorporation of decitabine into DNA results in profound inhibition of DNA methyltransferase activity, which is crucial for the treatment of hematological malignancies.

Immunotherapy Enhancement

Recent studies have investigated the role of this compound in enhancing the efficacy of immunotherapies, particularly Chimeric Antigen Receptor T-cell (CAR-T) therapies. Research indicates that decitabine can reverse exhaustion-associated DNA-methylation programs in T cells, thereby improving their antitumor responses against leukemia .

Combination Therapies

This compound is being evaluated in combination with other agents for synergistic effects. For instance, combining it with targeted therapies or other chemotherapeutics may enhance overall treatment efficacy and overcome resistance mechanisms observed in various cancers.

Case Study 1: Efficacy Post-Azacitidine Failure

In a phase II trial involving patients with MDS who had previously failed azacitidine treatment, this compound was administered at a dose of 20 mg/m² subcutaneously for three consecutive days every four weeks. The study reported an overall improvement rate of 23% , demonstrating its potential as a salvage therapy for resistant cases .

Case Study 2: Immunogenicity in Glioma Models

Preclinical studies have shown that treatment with this compound in glioma-bearing mice resulted in increased expression of immunogenic markers, suggesting its potential utility in enhancing immune responses against tumors .

Mechanism of Action

Decitabine Diacetate exerts its effects by incorporating into DNA and inhibiting DNA methyltransferases. This leads to the hypomethylation of DNA, resulting in the reactivation of silenced genes. The primary molecular targets are the DNA methyltransferases, and the pathways involved include the DNA damage response and apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Analogues

*Data for this compound inferred from Decitabine and prodrug design principles.

Research Findings

- Prodrug Efficiency : Diacetate prodrugs like this compound and Ezetimibe Diacetate show >80% conversion to active forms in vivo, critical for therapeutic efficacy .

- Stability : The diacetate group in 4-Chloro-oxyphenisatin Diacetate reduces degradation in functional foods, paralleling this compound’s improved shelf-life over Decitabine .

- Diagnostic Utility: H2DCFDA’s sensitivity to oxidants (e.g., 10-fold higher signal vs. dichlorodihydrofluorescein diacetate) demonstrates the diacetate’s role in cellular tool design .

Biological Activity

Decitabine diacetate (DAC) is a nucleoside analog primarily used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It functions as a potent inhibitor of DNA methyltransferases, leading to hypomethylation of DNA and reactivation of silenced tumor suppressor genes. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

DNA Hypomethylation

This compound induces global DNA hypomethylation, which is crucial in reactivating silenced genes associated with tumor suppression. The compound is incorporated into DNA during replication, where it inhibits DNA methyltransferase 1 (DNMT1), resulting in the depletion of methylcytosine and subsequent gene reactivation .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells through several pathways:

- Caspase Activation : Treatment with decitabine leads to activation of caspases, which are critical for the apoptotic process. This includes DNA fragmentation and chromatin condensation .

- Mitochondrial Dysfunction : The compound causes mitochondrial depolarization, contributing to the apoptotic cascade .

- Reactive Oxygen Species (ROS) : Increased ROS levels have been implicated in the induction of apoptosis following decitabine treatment .

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, particularly in the S phase. This is associated with increased expression of cell cycle inhibitors such as CDKN1A and CDKN1B, while decreasing cyclin D1 and D2 levels .

Case Studies and Clinical Trials

- Myelodysplastic Syndromes : A pivotal study involving 170 patients with MDS demonstrated that decitabine treatment resulted in a significant overall response rate (17%), with 9% achieving complete responses. Patients exhibited durable responses with a median duration of 10.3 months .

- Acute Myeloid Leukemia : In acute myeloid leukemia cases, decitabine has shown effectiveness in reactivating methylated genes. Clinical trials indicate that it can improve patient outcomes significantly compared to supportive care alone .

Long-term Outcomes

Patients treated with this compound had a trend toward longer median times to AML progression or death compared to those receiving only supportive care. For instance, patients with intermediate-2/high-risk disease showed a median time of 12 months versus 6.8 months for supportive care .

Table 1: Summary of Clinical Findings on this compound

| Study | Condition | Sample Size | Response Rate | Median Duration (Months) |

|---|---|---|---|---|

| Kantarjian et al. (2006) | MDS | 170 | 17% (9% complete) | 10.3 |

| Kantarjian et al. (2006) | AML | Not specified | Significant improvement noted | Not specified |

| Mechanism | Description |

|---|---|

| DNA Hypomethylation | Inhibition of DNMT1 leading to gene reactivation |

| Apoptosis | Induction via caspase activation and mitochondrial dysfunction |

| Cell Cycle Arrest | Increased expression of CDKN1A/B and decreased cyclins |

Q & A

Basic Research Questions

Q. What are the key considerations when designing in vitro studies to evaluate Decitabine Diacetate’s DNA demethylation efficiency?

- Methodological Answer: Prioritize cell line selection (e.g., leukemia vs. solid tumor models) to reflect disease-specific epigenetic profiles. Optimize dose ranges (e.g., 0.1–10 μM) using dose-response curves, and include controls for baseline methylation (e.g., untreated cells) and positive controls (e.g., 5-azacytidine). Use bisulfite sequencing or pyrosequencing for methylation analysis to ensure quantitative precision .

Q. How should researchers validate the stability of this compound in cell culture media?

- Methodological Answer: Perform HPLC or LC-MS analyses at multiple timepoints (e.g., 0, 6, 24 hours) under culture conditions (37°C, 5% CO₂). Compare degradation kinetics with pure solvent controls. Include stabilizers like ascorbic acid if degradation exceeds 20% within 24 hours, and document pH variations that may hydrolyze the diacetate moiety .

Q. What standardized assays are recommended for quantifying this compound’s cytotoxic effects in primary hematopoietic cells?

- Methodological Answer: Use CFU (colony-forming unit) assays for hematopoietic progenitors, with triplicate plating and viability dyes (e.g., trypan blue). Differentiate apoptosis (Annexin V/PI) from necrosis (LDH release). Normalize data to untreated controls and account for donor variability using mixed-effect statistical models .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro demethylation efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer: Conduct interspecies comparative studies to assess metabolic differences (e.g., murine vs. human liver microsomes). Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure. Validate with paired in vitro (3D spheroids) and in vivo (xenograft) models to identify bioavailability barriers, such as plasma protein binding or rapid deacetylation .

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s biological activity?

- Methodological Answer: Implement QC protocols for raw material sourcing (e.g., NMR-certified purity >98%) and storage (−80°C under argon). Pre-screen batches using a standardized in vitro demethylation assay (e.g., MLH1 promoter methylation in HCT116 cells). Use factorial design experiments to identify critical variables (e.g., solvent residues, moisture content) impacting bioactivity .

Q. How should researchers optimize this compound combination therapies to minimize epigenetic rebound in AML models?

- Methodological Answer: Apply sequential dosing regimens (e.g., Decitabine followed by HDAC inhibitors) to sustain hypomethylation. Use single-cell RNA-seq to track clonal heterogeneity and residual disease. Validate synergy via Chou-Talalay combination indices and monitor DNMT1/3A protein recovery post-treatment .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing time-dependent epigenetic changes induced by this compound?

- Methodological Answer: Use mixed-linear models to account for longitudinal methylation data (e.g., repeated measures over 7–14 days). Apply false discovery rate (FDR) corrections for genome-wide methylation arrays. Integrate pathway enrichment tools (e.g., DAVID, GSEA) to prioritize hyper/hypomethylated gene networks .

Q. How can researchers differentiate off-target effects from sequence-specific DNA demethylation in this compound studies?

- Methodological Answer: Perform CRISPR-Cas9 knockouts of DNMT1/3A in parallel experiments. Use whole-genome bisulfite sequencing (WGBS) to map methylation patterns at single-base resolution. Compare results with pharmacological inhibitors (e.g., RG108) to confirm on-target activity .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.